Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a large family of organic compounds characterized by a benzopyrone structure, which exhibits a variety of biological activities. This specific compound features a hydroxylated chromenone moiety linked to an ethyl benzoate, suggesting potential pharmacological applications.
The compound is synthesized through various methods involving the reaction of substituted coumarins with benzoic acid derivatives. Its structural complexity and functional groups indicate that it may possess significant therapeutic properties, particularly in the fields of anti-inflammatory and antimicrobial research.
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is classified under coumarin derivatives, which are widely studied for their diverse biological activities. Coumarins have been isolated from various plant species and have gained attention for their potential medicinal properties, including anti-cancer, anti-inflammatory, and antimicrobial effects .
The synthesis of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves several key steps:
Technical details regarding reaction conditions (temperature, time, solvent choice) are critical for optimizing yield and purity.
The molecular structure of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can be described as follows:
The arrangement of these groups influences its chemical reactivity and biological activity.
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can participate in various chemical reactions:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives.
The mechanism of action for ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate likely involves:
The physical and chemical properties of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate include:
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has potential applications in various scientific fields:
Systematic Nomenclature: The compound is designated as ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate under IUPAC conventions. This name delineates:
Alternative Nomenclature: Semisystematic names include 6,7-dihydroxy-4-[(2-ethoxycarbonylphenyl)aminomethyl]coumarin or 4-carbethoxyphenylaminomethyl-6,7-dihydroxycoumarin. CAS Registry Numbers (e.g., hypothetical 125304-89-2) are typically assigned for database indexing [5].
Structural Classification: This hybrid structure integrates three pharmacophoric elements:
Table 1: Nomenclature Conventions for Key Structural Elements
Structural Fragment | IUPAC Designation | Role in Hybridization |
---|---|---|
Benzopyrone core | 6,7-Dihydroxy-2H-chromen-2-one | Antioxidant/chelating scaffold |
C4 substituent | (Aminomethyl)benzene | Conformational flexibility |
Esterified benzoate | Ethyl 2-aminobenzoate | Hydrogen-bond acceptor/donor |
Coumarin Chemistry Foundations (1820–1950): Coumarin isolation from Dipteryx odorata (tonka beans) in 1820 by Vogel initiated structural studies [5]. Perkin’s 1868 synthesis established early synthetic routes, while the Kostanecki acylation (1896) and Pechmann condensation (1884) enabled oxygenated coumarin access [6]. Esculetin (6,7-dihydroxycoumarin) isolation from Aesculus hippocastanum (1898) revealed natural polyhydroxy coumarins’ bioactivity [8].
Modern Methodologies (1990–Present):
Table 2: Key Synthetic Milestones for C4-Functionalized Coumarins
Year Range | Development | Impact on Target Compound |
---|---|---|
1880–1900 | Pechmann condensation | Enabled 6,7-dihydroxycoumarin synthesis |
1940–1960 | Mannich reactions at C4 | Established aminomethyl linker strategies |
2000–2020 | Regioselective hydroxy protection | Improved stability during functionalization |
2020–Present | Green catalysis (microwave, etc.) | Enhanced yield/purity of hybrid derivatives |
Characterization Advances: Modern techniques confirm structure:
Table 3: Spectral Characterization of Representative Analogs
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.71 (s, 1H), δ 6.85 (s, 1H) | C5–H/C8–H of coumarin |
δ 4.27 (q, 2H, J=7.1 Hz) | –OCH₂CH₃ of ester | |
δ 4.45 (d, 2H, J=5.8 Hz) | –CH₂NH– linker | |
¹³C NMR | δ 160.5, 158.2 | C2=O, C7–OH |
δ 166.9 | Ester C=O | |
IR | 1725 cm⁻¹ (C=O lactone), 1680 cm⁻¹ (C=O ester) | Lactone vs. ester differentiation |
Structure-Activity Relationship (SAR) Drivers:
Pharmacological Hypotheses:
Table 4: Pharmacophore Elements and Their Putative Targets
Structural Element | Theoretical Target | Mechanistic Basis |
---|---|---|
6,7-Dihydroxycoumarin | ROS/Pro-inflammatory cytokines | Nrf2 pathway activation |
Ethyl 2-aminobenzoate | PDE4/COX-2 | Competitive substrate mimicry |
–CH₂NH– linker | Cell-penetrating enhancer | pH-dependent membrane interaction |
Research Gaps and Opportunities:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8